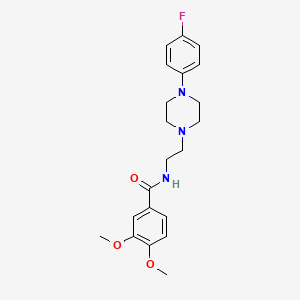

N-(2-(4-(4-氟苯基)哌嗪-1-基)乙基)-3,4-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

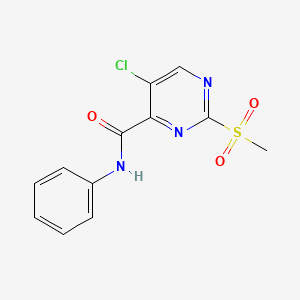

The compound "N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,4-dimethoxybenzamide" is a derivative of a class of compounds that have been studied for their affinity and selectivity towards dopamine D4 receptors. These compounds typically feature a piperazine ring substituted with an aryl group and an alkyl chain terminated with a benzamide moiety. The specific compound is not directly mentioned in the provided papers, but its structural relatives have been synthesized and evaluated for their potential as ligands for dopamine receptors, which are implicated in various neurological and psychiatric disorders .

Synthesis Analysis

The synthesis of related compounds involves the creation of 1-aryl-4-alkylpiperazines with a terminal benzamide fragment. For instance, the synthesis of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a close analogue, has been reported to show high affinity for the dopamine D4 receptor . Another related synthesis involves a four-component cyclocondensation using diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate, which could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a piperazine ring, which is essential for the activity at the dopamine receptors. The substitution pattern on the piperazine ring and the nature of the benzamide moiety are critical for the affinity and selectivity of these ligands. Structural modifications, such as changes to the amide bond or the alkyl chain length, have been shown to affect the binding affinity to the D4 receptor .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically amenable to modifications that allow for the introduction of various functional groups, which can alter the pharmacological profile. For example, the introduction of a cyano group on the aryl piperazine has been explored to enable radiolabeling with carbon-11 for positron emission tomography (PET) imaging . Such modifications could be explored for the compound to tailor its properties for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as lipophilicity, are optimized to ensure adequate brain penetration and low nonspecific binding, which are crucial for their function as central nervous system agents. Compounds with a log P value in the range of 2.37-2.55 have been found to possess desirable characteristics for brain uptake . The methoxy groups present in the benzamide moiety are also important for the pharmacological activity, as seen in the related compounds.

科学研究应用

药代动力学和代谢物鉴定

对相关化合物的研究详细阐述了代谢物的鉴定以及肾脏和肝脏排泄途径的研究。例如,对 YM758(一种新型抑制剂,在心脏窦房结中表达的 If 电流通道)的研究导致了对人尿液和血浆中主要代谢物的鉴定。这项研究为了解药物的药代动力学提供了有价值的见解,包括参与其代谢和排泄的肾脏和肝脏摄取转运蛋白 (Umehara 等,2009)。

PET 成像剂

进一步的研究探索了用于 PET 成像的放射性标记拮抗剂的开发。例如,[(18)F]p-MPPF 已被确定为一种新的 5-HT(1A) 拮抗剂,适用于用 PET 研究血清素能神经传递。这项研究对于增进我们对大脑血清素系统及其在各种神经系统疾病中的作用的理解至关重要 (Plenevaux 等,2000)。

新型配体的开发

另一个研究途径是 N-[4-(4-芳基哌嗪-1-基)丁基]芳基甲酰胺作为强效且选择性多巴胺 D(3) 受体配体的构效关系研究。此类研究对于开发靶向多巴胺受体的新的治疗剂至关重要,在治疗神经精神疾病方面具有潜在的应用 (Leopoldo 等,2002)。

合成和表征

研究还集中在相关化合物的合成和表征上,这导致了实用且可扩展的合成途径的开发。例如,合成了 YM758 一磷酸酯(一种强效 If 电流通道抑制剂),说明了为潜在治疗剂创建高效生产方法所做的努力 (Yoshida 等,2014)。

作用机制

Target of Action

It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular function . The compound’s interaction with its targets could lead to alterations in cellular processes, potentially contributing to its biological effects.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also produce various molecular and cellular effects .

属性

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O3/c1-27-19-8-3-16(15-20(19)28-2)21(26)23-9-10-24-11-13-25(14-12-24)18-6-4-17(22)5-7-18/h3-8,15H,9-14H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXCJDQVEPIEAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide](/img/structure/B2516056.png)

![3-(2,5-Dimethyl-phenyl)-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2516058.png)

![5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine](/img/structure/B2516059.png)

![(Z)-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2516062.png)

![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2516071.png)

![5-benzyl-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2516072.png)

![2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid](/img/structure/B2516075.png)